N-cyclopentyl-4-isopropoxybenzamide
Description
Structurally, it comprises a benzamide core substituted with an isopropoxy group at the para position and a cyclopentylamine moiety linked via the amide bond. This compound has drawn interest due to its structural similarity to ligands targeting sigma receptors, G-protein-coupled receptors (GPCRs), or other neurological targets.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33g/mol |
IUPAC Name |
N-cyclopentyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-9-7-12(8-10-14)15(17)16-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
CGJBXNHEPGNVSM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Key Observations:
Structural Divergence : Unlike 4-IBP or BD 1008, which incorporate halogenated aromatic systems (e.g., 4-iodo or 3,4-dichlorophenyl), this compound lacks halogens but features an isopropoxy group. This substitution may reduce metabolic stability compared to halogenated analogs but could enhance solubility .
For example, cyclopentyl groups in related compounds (e.g., AC 927) are associated with sigma-2 affinity, implying possible dual sigma-1/sigma-2 activity for this compound .
Therapeutic Implications : The absence of in vivo data for this compound contrasts with compounds like (+)-MR200, which has demonstrated antipsychotic efficacy in rodent models. Its isopropoxy group may confer unique pharmacokinetic properties, such as prolonged half-life compared to methoxy-substituted analogs.
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